molecular formula C26H33FO7 B3327884 Dexamethasone 11,21-diacetate CAS No. 3949-26-6

Dexamethasone 11,21-diacetate

Cat. No. B3327884
CAS RN: 3949-26-6
M. Wt: 476.5 g/mol
InChI Key: GTECTIGXIMGLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone 11,21-diacetate is an impurity of Desoxymetasone, which is an anti-inflammatory agent . It is a derivative of dexamethasone . Dexamethasone is a glucocorticoid possessing anti-inflammatory activity .


Synthesis Analysis

Industrial processes for the synthesis of dexamethasone involve the use of diosgenin as the starting material . The desired molecules are reached due to a good combination of chemistry and biotechnology . Epoxide opening with HF/DMF yields dexamethasone 21-methyl, which is subjected to Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .


Molecular Structure Analysis

The structure and dynamics of dexamethasone are determined by measuring CSA parameters, site-specific spin–lattice relaxation time, and molecular correlation time at twenty-two crystallographically different . The molecular correlation time at twenty-two crystallographically different carbon sites of dexamethasone was calculated by considering that the spin–lattice relaxation mechanism of the 13C nucleus is mainly governed by the chemical shift anisotropy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dexamethasone from diosgenin are complex and involve several steps . Epoxide opening with HF/DMF yields dexamethasone 21-methyl, which is subjected to Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .

Scientific Research Applications

Recovery of Insulin Sensitivity in Horses

Dexamethasone has been studied for its effects on insulin sensitivity in horses. Prolonged administration of dexamethasone leads to decreased insulin sensitivity, with a study showing that after cessation of treatment, blood glucose and insulin concentrations, along with markers of insulin sensitivity, return to normal over varying periods (Brennan & Urschel, 2014).

Prenatal Treatment of Congenital Adrenal Hyperplasia

Dexamethasone has been used prenatally to prevent virilization in fetuses with congenital adrenal hyperplasia. The drug, being a synthetic glucocorticoid, can pharmacologically suppress the fetal adrenal gland, reducing the risk of virilization (Coleman & Honour, 2004).

High Throughput HPLC-ESI-MS Method for Dexamethasone Quantitation

Research has developed methods for quantifying dexamethasone in blood plasma, such as high-throughput HPLC-ESI-MS. This is crucial for clinical studies, especially when evaluating new methods of administration like using dexamethasone-21-phosphate-loaded erythrocytes (Damonte et al., 2007).

Dexamethasone Concentration in Inner Ear Treatment

The local application of dexamethasone-21-dihydrogen-phosphate in the inner ear has been studied for its distribution and concentration gradients, which are important for treating inner ear diseases (Plontke et al., 2008).

Prenatal Dexamethasone and Cognitive Effects

Prenatal exposure to dexamethasone has been linked to cognitive effects in children, particularly in girls. This raises concerns about the safety of this therapy during pregnancy, especially for conditions like congenital adrenal hyperplasia (Wallensteen et al., 2016).

Dexamethasone-Encapsulated Erythrocytes in IBD Treatment

A study on the use of dexamethasone-encapsulated erythrocytes in patients with inflammatory bowel disease (IBD) showed promising results, indicating its feasibility and safety. This novel delivery method allowed for steroid withdrawal while maintaining clinical remission in IBD patients (Annese et al., 2005).

Dexamethasone in Metastatic Breast Cancer Treatment

Research has demonstrated that dexamethasone can normalize the tumor microenvironment in metastatic breast cancer, increasing the efficacy of nanocarrier-delivered treatments. This indicates its potential in improving cancer treatment outcomes (Martin et al., 2019).

Dexamethasone Induced Cell Senescence

Dexamethasone treatment in primary amnion epithelial cells has been linked to non-replicative, non-inflammatory cell senescence, mediated through telomere and p21 pathways. This suggests potential implications of Dex use during the perinatal period (Martin et al., 2019).

Mechanism of Action

Target of Action

Dexamethasone 11,21-diacetate, also known as 6VQU5CHJ9B, is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like dexamethasone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to inhibit the initial production of interferon-γ (IFN-γ), while enhancing the proliferation and survival of natural killer (NK) cells stimulated with interleukin-2 (IL-2) + interleukin-12 (IL-12) . It also influences the glycolysis pathway, decreasing GLUT3 and increasing the PKM2 level .

Pharmacokinetics

Dexamethasone is metabolized primarily by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 . The activity of CYP3A could be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of dexamethasone’s action are diverse. It suppresses the initial production of IFN-γ, but enhances the proliferation and survival of NK cells stimulated with IL-2 + IL-12 . In the presence of these cytokines, dexamethasone also increases the percentage of NK cells that are CD16 + and DNAM1 bright, increases the level of expression of CD94 or NKG2A, and improves mitochondrial function of NK cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dexamethasone. For instance, the presence of certain cytokines can modulate the effects of dexamethasone on NK cells . Additionally, dexamethasone has been found in surface waters, raising concerns about its potential ecological effects . The drug’s occurrence, fate, and effects on organisms in natural and engineered systems are areas of ongoing research .

Safety and Hazards

Dexamethasone is classified as a reproductive toxin, Category 1B, and specific target organ toxicity – repeated exposure, Category 2 . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19+,20+,22+,23+,24+,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTECTIGXIMGLJQ-YIEQOVFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3949-26-6
Record name Dexamethasone 11,21-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXAMETHASONE 11,21-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VQU5CHJ9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexamethasone 11,21-diacetate
Reactant of Route 2
Reactant of Route 2
Dexamethasone 11,21-diacetate
Reactant of Route 3
Reactant of Route 3
Dexamethasone 11,21-diacetate
Reactant of Route 4
Dexamethasone 11,21-diacetate
Reactant of Route 5
Reactant of Route 5
Dexamethasone 11,21-diacetate
Reactant of Route 6
Dexamethasone 11,21-diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.